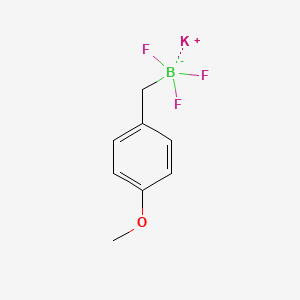

6-(2,4-二甲氧基苯基)嘧啶-4-醇

描述

Synthesis Analysis

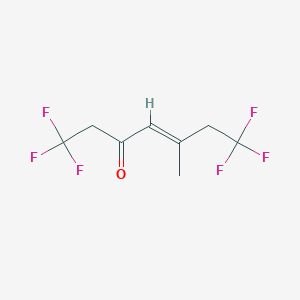

The synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol involves several steps. In one study, a pyridine derivative was used as a precursor for the preparation of fourteen heterocyclic compounds using both conventional thermal and microwave techniques . Diverse organic reagents, such as chloroacetic acid and pyridine, were used .Molecular Structure Analysis

The molecular structure of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol can be analyzed using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . The spectroscopic analyses reveal diverse structure arrangements for the products .科学研究应用

Anticancer Activity: Aurora Kinase A Inhibition

One of the notable applications of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol derivatives is in anticancer research. Specifically, these compounds have been evaluated for their ability to inhibit Aurora kinase A (AURKA), a protein that plays a crucial role in cell division and has been implicated in cancer progression . Derivatives of this compound have shown to reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death in human colon cancer cells .

Drug Design: Structure-Activity Relationship

The structure-activity relationship (SAR) of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol derivatives provides valuable insights for drug design. SAR studies have indicated that hydrophobic substituents and certain groups at specific positions increase the activity against cancer cells . This information is crucial for designing more potent and selective anticancer agents.

Herbicidal Applications

In the agricultural sector, certain derivatives of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol have been synthesized for potential use as herbicides . These compounds are designed to target specific pathways in weeds, offering a more targeted approach to weed control.

Antimicrobial Properties

Research has also explored the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives, which include 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol . These studies have shown promising results against both Gram-negative and Gram-positive bacteria, suggesting potential applications as novel antibacterials.

Therapeutic Potential in Other Diseases

The pyrimidine moiety, which is part of the 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol structure, is present in various drugs and has been studied for the development of new therapies . This includes potential treatments for diseases beyond cancer, such as rheumatoid arthritis and other inflammatory conditions.

Kinome Assay Applications

6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol: derivatives have been used in kinome assays to identify their selectivity and inhibition profiles against a broad range of kinases . This application is vital for understanding the compound’s specificity and for further therapeutic explorations.

Computational Docking Studies

In silico docking experiments with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol derivatives have been conducted to elucidate their molecular binding modes . These studies are essential for predicting how these compounds interact with their targets, which is a critical step in drug development.

Quantitative Structure-Activity Relationships (QSAR)

QSAR calculations with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol derivatives help derive pharmacophores and understand the structural requirements for biological activity . This computational approach aids in predicting the activity of new compounds before they are synthesized.

属性

IUPAC Name |

4-(2,4-dimethoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(15)14-7-13-10/h3-7H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXOWGBXDZFTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)NC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1486717.png)

![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)

![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)